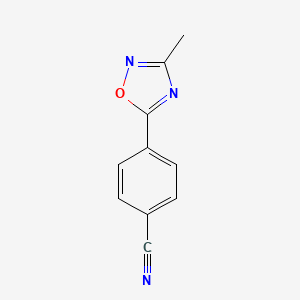

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEANHZPGKNKJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves scalable methods such as the one-pot synthesis from amidoximes and carboxylic acids in the presence of inorganic bases. This method is advantageous due to its high efficiency and the ability to produce large quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has demonstrated that compounds within the 1,2,4-oxadiazole class, including 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, possess significant antimicrobial activity. Modifications to the oxadiazole structure have been shown to enhance efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of oxadiazoles can inhibit specific cancer cell lines through various mechanisms, including the modulation of enzyme activity and interaction with cellular receptors . For instance, molecular docking studies revealed favorable interactions between oxadiazole derivatives and target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action involves the formation of hydrogen bonds and other interactions with biological targets. This allows for the modulation of enzyme activity or receptor function, making these compounds valuable in drug design .

Material Science

Development of Advanced Materials

In materials science, this compound can serve as a building block for synthesizing advanced materials with unique properties. Its stability and electronic characteristics make it suitable for applications in electronic devices and sensors .

Polymer Science

The compound's structure allows for diverse chemical modifications that can lead to new polymeric materials with tailored properties. This versatility is essential for developing high-performance materials used in various industrial applications .

Agricultural Applications

Pesticide Development

The oxadiazole derivatives have shown promise as agricultural agents due to their biological activities against pests and pathogens. Recent studies indicate that modifications to these compounds can enhance their efficacy as pesticides while reducing environmental impact . For example, certain derivatives exhibited potent antibacterial effects against rice bacterial leaf blight .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the function of essential enzymes in the pathogen, leading to cell death . In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile, emphasizing differences in substituents, synthesis, and applications:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

*Calculated based on molecular formula.

Pharmacological and Physicochemical Properties

- Metabolic Stability : 1,2,4-Oxadiazole-bearing pyrazoles demonstrate metabolic stability, attributed to the oxadiazole ring’s resistance to enzymatic degradation . This property likely extends to this compound.

Biological Activity

Overview

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a 1,2,4-oxadiazole ring substituted with a methyl group and a benzonitrile moiety, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to inhibit the growth of various pathogens, suggesting its use as an antimicrobial agent. The mechanism of action involves interaction with bacterial targets through hydrogen bonding due to the electronegative nature of the nitrogen and oxygen atoms in the oxadiazole ring .

Case Studies

- Inhibition of Pathogens : A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The lead compound showed a minimum inhibitory concentration (MIC) of 6 μg/mL against C. difficile, comparable to vancomycin .

- Nematocidal Activity : Another investigation into related oxadiazole compounds revealed that modifications at specific positions enhanced nematocidal activity against Bursaphelenchus xylophilus. This suggests that structural variations in oxadiazoles can lead to improved biological efficacy .

Anticancer Activity

The compound is also being explored for its anticancer properties . Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Research Findings

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain oxadiazole derivatives exhibit cytotoxic effects. For instance, compounds similar to this compound demonstrated significant growth inhibition in HT29 colon cancer cells .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways. Molecular dynamics simulations have indicated that these interactions primarily occur through hydrophobic contacts and limited hydrogen bonding .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable pharmacokinetic properties for compounds in this class. However, further empirical studies are needed to confirm these predictions and assess their bioavailability and metabolic stability in vivo .

Toxicological Assessments

Preliminary toxicological evaluations indicate that while some derivatives exhibit low toxicity profiles, comprehensive safety assessments are necessary before clinical applications can be considered.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other oxadiazole derivatives.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| 1,2,3-Oxadiazole | Moderate antimicrobial | Different electronic properties |

| 1,3,4-Oxadiazole | Anticancer and antibacterial | Widely used in pharmaceuticals |

| 1,2,4-Oxadiazole | High potential for drug development | Unique substitution pattern enhances activity |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, radiolabeling via nucleophilic substitution of a nitro precursor with 18F-fluoride (K2.2.2/K2CO3 in DMSO at 150°C for 10 minutes) yields fluorinated analogs, as demonstrated in the preparation of 18F-AZD9272 derivatives . Additionally, coupling reactions between intermediates (e.g., piperidine or pyrrolidine derivatives) and oxadiazole-containing precursors in methanol or DCM are effective, with yields optimized by solvent choice and temperature .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR to confirm chemical environments (e.g., methyl groups at δ ~2.44 ppm for oxadiazole-CH3) .

- LC-MS for molecular weight confirmation and purity assessment (e.g., tR = 2.375–2.917 min, [M+H]+ signals) .

- Melting point analysis to verify crystallinity (e.g., 74–99°C ranges reported for related analogs) .

Q. What biological activities are associated with this compound?

The oxadiazole moiety confers multi-stage antiplasmodial activity (e.g., inhibition of Plasmodium spp.) and enzyme inhibitory effects (e.g., BioA transaminase in Mycobacterium tuberculosis) . These activities are structure-dependent, with trifluoromethyl or aromatic substituents enhancing potency.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?

Optimization involves:

- Solvent screening : DMSO outperforms acetonitrile/DMF in 18F-fluorination due to superior solubility and thermal stability, achieving radiochemical yields of 1.9–3.2 GBq .

- Temperature control : Elevated temperatures (150°C) accelerate nucleophilic substitution but require rigorous purification (HPLC) to isolate the product .

- Catalyst selection : K2.2.2/K2CO3 enhances fluoride ion reactivity in radiolabeling .

Q. What strategies address structural elucidation challenges in crystallographic studies of this compound?

- High-resolution data : SHELXL refines structures against high-resolution datasets, resolving twinning or disorder common in oxadiazole derivatives .

- Computational docking : Molecular docking (e.g., with xanthine oxidase or BioA) predicts binding modes, guiding synthetic modifications for enhanced activity .

Q. How do structural modifications at the oxadiazole ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target affinity, as seen in antiplasmodial analogs .

- Aromatic substituents (e.g., 4-chlorophenyl) improve π-π stacking in enzyme active sites, critical for BioA inhibition .

Q. How can discrepancies in reported NMR or LC-MS data be resolved?

- Solvent effects : Deuterated solvents (CDCl3 vs. DMSO-d6) shift proton signals; cross-referencing multiple studies is essential .

- Impurity profiling : By-products (e.g., unreacted precursors) are identified via HPLC with dual-wavelength detection (e.g., 254/280 nm) .

Q. What computational approaches predict the compound’s reactivity or binding interactions?

- DFT calculations : Model reaction pathways (e.g., cyclization energetics for oxadiazole formation) .

- Molecular dynamics simulations : Assess stability of protein-ligand complexes (e.g., with mGluR5 or orexin receptors) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.